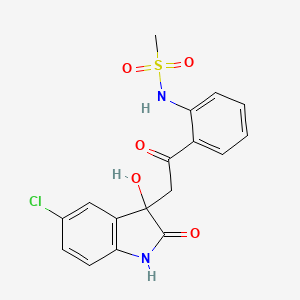

N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(5-chloro-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O5S/c1-26(24,25)20-13-5-3-2-4-11(13)15(21)9-17(23)12-8-10(18)6-7-14(12)19-16(17)22/h2-8,20,23H,9H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIHJKZBDCLSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the 5-position.

Acetylation: The chlorinated indole undergoes acetylation to introduce the acetyl group at the 3-position.

Sulfonamide Formation: Finally, the acetylated indole is reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the field of cancer research. It has been investigated for its efficacy against various cancer cell lines, demonstrating promising results.

1.1 Anticancer Properties

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Studies have shown that it can cause G1 phase arrest in the cell cycle, leading to reduced tumor growth .

- In Vitro Studies : In vitro assays have indicated that N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Synthesis and Characterization

The synthesis of this compound involves several steps:

2.1 Synthetic Route

- Starting Materials : The synthesis begins with 5-chloro-3-hydroxy-2-oxoindoline, which is reacted with acetylated phenyl derivatives.

- Reagents : Methanesulfonamide is used as a key reagent to introduce the sulfonamide functional group.

- Characterization Techniques : The compound is characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

3.1 In Vivo Efficacy

- Xenograft Models : In animal models, administration of the compound has resulted in significant tumor volume reduction compared to control groups. This suggests its potential as an effective anticancer agent .

3.2 Synergistic Effects

Mechanism of Action

The mechanism of action of N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide

- N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)benzenesulfonamide

Uniqueness

N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole core and the sulfonamide group allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical properties, applications, and unique characteristics

Biological Activity

N-(2-(2-(5-chloro-3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following key components:

- Indolin core : A 2-oxoindolin moiety that contributes to its biological properties.

- Chloro and hydroxy substituents : These groups enhance its pharmacological profile.

- Methanesulfonamide group : Known for its role in enhancing solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 363.83 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The methanesulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a potential antimicrobial role for this compound as well .

- Anticancer Properties : The indolin structure has been linked to anticancer activity in various studies, indicating that this compound may exhibit similar properties through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial potential of various oxindole derivatives, including those similar to this compound. The results indicated effective inhibition against:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

The compounds were assessed using standard antimicrobial testing methods, demonstrating a strong correlation between structural modifications and biological activity .

| Organism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | Moderate |

| Escherichia coli | Low |

Anticancer Activity

Research into related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxindoles have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with structure-activity relationship (SAR) studies revealing that halogenated phenyl rings contributed to enhanced lipophilicity and cellular uptake .

- Case Study on Anticancer Potential : In vitro studies on oxindole derivatives showed that specific modifications led to increased cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar anticancer properties .

Q & A

Q. What are the established synthetic protocols for this compound, and what key parameters influence reaction efficiency?

Q. How can researchers resolve discrepancies in synthetic yields across different sulfonylation methods?

Conflicting yields often stem from solvent systems or reagent reactivity. Strategies include:

- Solvent screening : Test dielectric constant-matched solvents (e.g., ethanol vs. acetone-water).

- Crystallinity analysis : Compare crystal lattices via powder XRD; ethanol yields defined H-bond networks , while acetone may prioritize yield over purity .

- Thermal profiling : Use DSC/TGA to assess stability and melting point sharpness.

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical monitoring : Track degradation products via HPLC-MS and quantify stability-indicating parameters (e.g., half-life) .

- Storage recommendations : Room temperature in inert atmospheres, based on analogs with similar sulfonamide groups .

Q. How can in vitro biological activity data be validated against assay interferences?

- Control experiments : Include vehicle controls (DMSO) and reference inhibitors (e.g., COX-2 inhibitors for enzymatic assays) .

- Dose-response curves : Ensure linearity (R² > 0.95) across concentrations.

- Orthogonal assays : Validate antimicrobial activity (MIC values) using both broth microdilution and agar diffusion .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Molecular docking : Model interactions with target proteins (e.g., VEGFR2/KDR) using crystallographic data .

- Kinetic studies : Measure IC50 shifts under varying ATP concentrations to assess competitive inhibition.

- Pathway analysis : Use RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers).

Q. How do crystallographic studies inform conformational analysis?

- Torsion angle measurements : Identify deviations from planarity (e.g., nitro group twist: O1–N1–C3–C2 = -16.7°) .

- Intermolecular interactions : Map H-bonding (e.g., C9–H9B⋯O3) and π-π stacking to predict solubility and packing efficiency.

Methodological Considerations

- Data contradiction analysis : Compare reaction outcomes using ANOVA for yield/purity differences (p < 0.05 significance).

- Stereochemical resolution : Employ chiral HPLC or enzymatic resolution for enantiopure synthesis .

- Scale-up challenges : Address solvent volume limitations and exothermic reactions through controlled addition protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.